molecular formula C9H6F4O B14899764 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde

2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde

Cat. No.: B14899764
M. Wt: 206.14 g/mol
InChI Key: GROKTDAAXYIXNW-UHFFFAOYSA-N
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Description

2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a benzene ring substituted with three fluorine atoms and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzene ring and the formation of the aldehyde group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and efficiency of the reactions, as well as the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 2-(1,2-Difluoroethyl)-3,5-difluorobenzoic acid

    Reduction: 2-(1,2-Difluoroethyl)-3,5-difluorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can be compared with other similar compounds, such as:

    2-(1,2-Difluoroethyl)-4,6-difluorobenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.

    2-(1,2-Difluoroethyl)-3,5-dichlorobenzaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

    2-(1,2-Difluoroethyl)-3,5-dimethylbenzaldehyde: Contains methyl groups instead of fluorine, resulting in different steric and electronic effects.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-(1,2-difluoroethyl)-3,5-difluorobenzaldehyde

InChI

InChI=1S/C9H6F4O/c10-3-8(13)9-5(4-14)1-6(11)2-7(9)12/h1-2,4,8H,3H2

InChI Key

GROKTDAAXYIXNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)C(CF)F)F)F

Origin of Product

United States

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